molecular formula C36H27CrN6O12+ B12706461 Hydrogen bis(1-(2,4-dihydroxy-5-((2-hydroxy-6-nitro-1-naphthyl)azo)phenyl)ethanonato(2-))chromate(1-) CAS No. 94277-74-4

Hydrogen bis(1-(2,4-dihydroxy-5-((2-hydroxy-6-nitro-1-naphthyl)azo)phenyl)ethanonato(2-))chromate(1-)

Cat. No.: B12706461
CAS No.: 94277-74-4
M. Wt: 787.6 g/mol
InChI Key: JQXJZYREDDUDPZ-UHFFFAOYSA-O
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Description

Hydrogen bis[1-[2,4-dihydroxy-5-[(2-hydroxy-6-nitro-1-naphthyl)azo]phenyl]ethanonato(2-)]chromate(1-) is a complex organic-inorganic compound It is characterized by the presence of a chromate ion coordinated with an organic ligand that contains azo, hydroxyl, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrogen bis[1-[2,4-dihydroxy-5-[(2-hydroxy-6-nitro-1-naphthyl)azo]phenyl]ethanonato(2-)]chromate(1-) typically involves the following steps:

    Formation of the azo compound: The azo compound is synthesized by diazotization of 2-hydroxy-6-nitro-1-naphthylamine followed by coupling with 2,4-dihydroxyacetophenone.

    Complexation with chromate: The resulting azo compound is then reacted with a chromate source, such as potassium chromate, under acidic conditions to form the final complex.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include:

    Continuous flow reactors: To ensure consistent reaction conditions and efficient heat transfer.

    Purification steps: Such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Hydrogen bis[1-[2,4-dihydroxy-5-[(2-hydroxy-6-nitro-1-naphthyl)azo]phenyl]ethanonato(2-)]chromate(1-) can undergo various chemical reactions, including:

    Oxidation-reduction reactions: Due to the presence of the chromate ion, which can act as an oxidizing agent.

    Substitution reactions: Involving the azo group or hydroxyl groups.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or hydrazine.

    Acidic or basic conditions: Depending on the desired reaction pathway.

Major Products

    Oxidation products: May include quinones or other oxidized derivatives of the organic ligand.

    Reduction products: May include amines or other reduced derivatives of the azo compound.

Scientific Research Applications

Chemistry

    Analytical chemistry: Used as a reagent for the detection of various metal ions due to its colorimetric properties.

    Catalysis: Acts as a catalyst in certain organic reactions, such as oxidation or coupling reactions.

Biology and Medicine

    Biological staining: Utilized as a dye for staining biological tissues due to its vibrant color.

    Medical diagnostics: Potential use in diagnostic assays where color change indicates the presence of specific analytes.

Industry

    Dyeing: Employed in the textile industry for dyeing fabrics.

    Pigments: Used in the production of pigments for paints and coatings.

Mechanism of Action

The mechanism by which Hydrogen bis[1-[2,4-dihydroxy-5-[(2-hydroxy-6-nitro-1-naphthyl)azo]phenyl]ethanonato(2-)]chromate(1-) exerts its effects involves:

    Coordination chemistry: The chromate ion coordinates with the organic ligand, stabilizing the complex.

    Electron transfer: The chromate ion can undergo redox reactions, facilitating electron transfer processes.

    Interaction with biological molecules: The azo group and hydroxyl groups can interact with biological molecules, leading to staining or other effects.

Comparison with Similar Compounds

Similar Compounds

    Hydrogen bis[1-[2,4-dihydroxy-5-[(2-hydroxy-1-naphthyl)azo]phenyl]ethanonato(2-)]chromate(1-): Lacks the nitro group, resulting in different chemical properties.

    Hydrogen bis[1-[2,4-dihydroxy-5-[(2-hydroxy-6-nitro-1-naphthyl)azo]phenyl]ethanonato(2-)]molybdate(1-): Contains molybdate instead of chromate, leading to different redox properties.

Uniqueness

Hydrogen bis[1-[2,4-dihydroxy-5-[(2-hydroxy-6-nitro-1-naphthyl)azo]phenyl]ethanonato(2-)]chromate(1-) is unique due to:

    Presence of the nitro group: Enhances its electron-withdrawing properties and affects its reactivity.

    Chromate ion: Provides strong oxidizing properties and distinct coordination chemistry.

Properties

CAS No.

94277-74-4

Molecular Formula

C36H27CrN6O12+

Molecular Weight

787.6 g/mol

IUPAC Name

chromium;1-[2,4-dihydroxy-5-[(2-hydroxy-6-nitronaphthalen-1-yl)diazenyl]phenyl]ethanone;hydron

InChI

InChI=1S/2C18H13N3O6.Cr/c2*1-9(22)13-7-14(17(25)8-16(13)24)19-20-18-12-4-3-11(21(26)27)6-10(12)2-5-15(18)23;/h2*2-8,23-25H,1H3;/p+1

InChI Key

JQXJZYREDDUDPZ-UHFFFAOYSA-O

Canonical SMILES

[H+].CC(=O)C1=CC(=C(C=C1O)O)N=NC2=C(C=CC3=C2C=CC(=C3)[N+](=O)[O-])O.CC(=O)C1=CC(=C(C=C1O)O)N=NC2=C(C=CC3=C2C=CC(=C3)[N+](=O)[O-])O.[Cr]

Origin of Product

United States

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